

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,3-dihydrobenzofuran-7-carboxamide derivatives, a class of compounds that has shown significant potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) and as serotonin-3 (5-HT3) receptor antagonists.^{[1][2]} The protocols outlined below are based on established synthetic routes and are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

2,3-Dihydrobenzofuran-7-carboxamide derivatives are a versatile scaffold in drug discovery. Notably, they have been investigated as potent inhibitors of PARP-1, an enzyme crucial for DNA repair in cancer cells.^[3] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.^[1] Additionally, certain derivatives have demonstrated high affinity for the serotonin-3 (5-HT3) receptor, suggesting their potential as antiemetic agents.^[2] The following protocols detail the synthesis of the core 2,3-dihydrobenzofuran-7-carboxamide scaffold and various substituted derivatives.

Data Presentation

The following tables summarize the PARP-1 inhibitory activity of various synthesized 2,3-dihydrobenzofuran-7-carboxamide derivatives, as reported in the literature.

Table 1: PARP-1 Inhibitory Activity of 5-Substituted 2,3-Dihydrobenzofuran-7-carboxamide Derivatives[1]

Compound	R	IC50 (μM)
3	H	9.45
4	Br	> 25
5	NO ₂	> 25
6	NH ₂	> 25
20	F	2.12

Table 2: PARP-1 Inhibitory Activity of 2-Substituted 2,3-Dihydrobenzofuran-7-carboxamide Derivatives[1]

Compound	R	IC50 (μM)
rac-13a	CH ₃	10.44
rac-13c	CH ₃ (with 5-F)	2.45
(+)-13c	CH ₃ (with 5-F)	3.62
(-)-13c	CH ₃ (with 5-F)	1.53

Table 3: PARP-1 Inhibitory Activity of 2-Substituted 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives[4]

Compound	R	IC50 (μM)
50	Phenyl	12.02
51	3-Phenoxyphenyl	4.65
52	p-Chlorophenyl	6.09
58	3',4'-Dihydroxybenzylidene	0.531

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-carboxylic acid (2)

This protocol describes the carboxylation of 2,3-dihydrobenzofuran to yield the key carboxylic acid intermediate.[\[1\]](#)[\[4\]](#)

Materials:

- 2,3-Dihydrobenzofuran (1)
- n-Butyllithium (n-BuLi)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Hexane
- Dry ice (solid CO₂)
- Concentrated Hydrochloric acid (HCl)
- Anhydrous diethyl ether

Procedure:

- To a solution of 2,3-dihydrobenzofuran (1) in hexane, add TMEDA under a nitrogen atmosphere.

- Cool the mixture in an ice bath and add n-BuLi dropwise.
- Allow the reaction to stir at room temperature for 2 hours.
- Cool the reaction mixture to -78 °C and add crushed dry ice in small portions.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and acidify with concentrated HCl.
- Extract the aqueous layer with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2,3-dihydrobenzofuran-7-carboxylic acid (2)**.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide (3)

This protocol details the conversion of the carboxylic acid to the primary carboxamide.[\[1\]](#)[\[4\]](#)

Materials:

- **2,3-Dihydrobenzofuran-7-carboxylic acid (2)**
- Ethyl chloroformate
- Triethylamine (TEA)
- Ammonia solution (aqueous)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Dissolve **2,3-dihydrobenzofuran-7-carboxylic acid (2)** in anhydrous THF.
- Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of ethyl chloroformate.

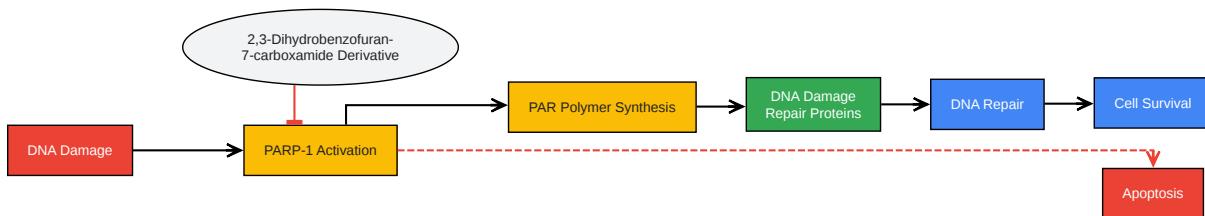
- Stir the reaction mixture at 0 °C for 30 minutes.
- Add aqueous ammonia solution and continue stirring for an additional 2 hours at room temperature.
- Remove the THF under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
- Purify the crude product by column chromatography to obtain 2,3-dihydrobenzofuran-7-carboxamide (3).

Protocol 3: Synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxamide (20)

This protocol outlines a multi-step synthesis for the 5-fluoro derivative, which has shown enhanced PARP-1 inhibitory activity.[\[1\]](#)

A detailed multi-step synthesis is required, starting from a fluorinated precursor. A representative key step is the amidation of the corresponding 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, following a similar procedure to Protocol 2.

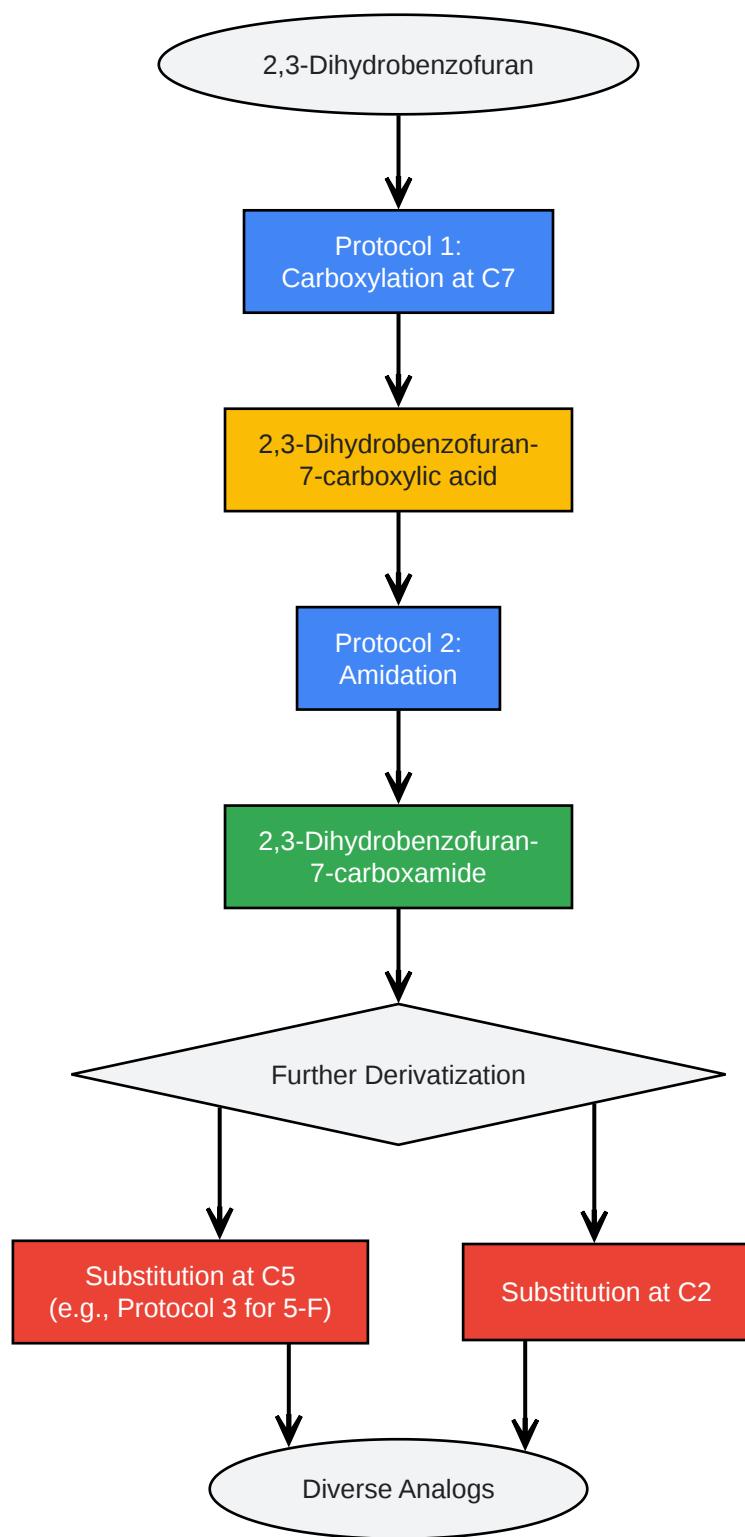
Visualizations Signaling Pathway



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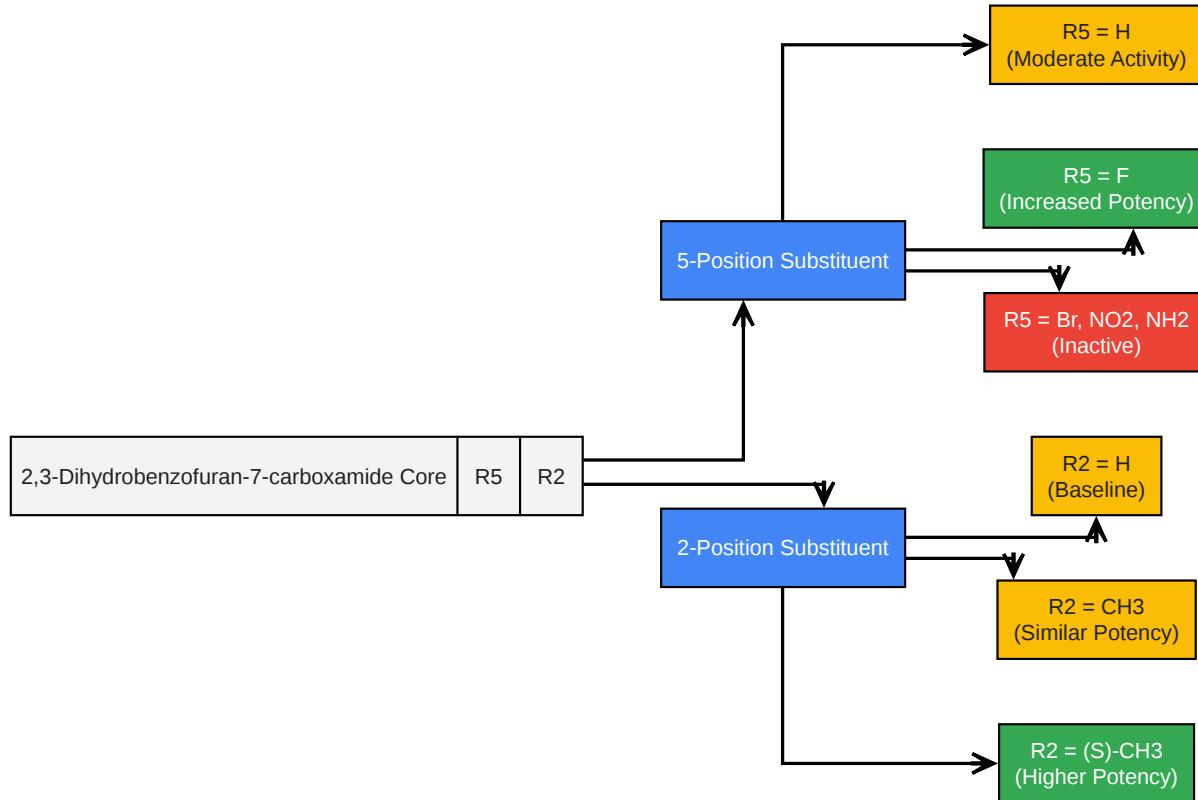
Caption: Inhibition of the PARP-1 signaling pathway by 2,3-dihydrobenzofuran-7-carboxamide derivatives, leading to apoptosis in cancer cells.

Experimental Workflow

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Caption: General synthetic workflow for the preparation of 2,3-dihydrobenzofuran-7-carboxamide derivatives.

Structure-Activity Relationship (SAR) Logic



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Caption: Structure-activity relationship summary for PARP-1 inhibition by 2,3-dihydrobenzofuran-7-carboxamide derivatives.

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